5-Amino-3,4-dihydroquinolin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of quinolinone derivatives often involves cyclization reactions and multicomponent synthesis. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a related compound, was confirmed by a series of reactions starting from a relay compound, which was chlorinated and treated with ammonia . Another related compound, 3-Amino-4-hydroxyquinolin-2(1H)-one, was synthesized using a reaction of methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis . These methods could potentially be adapted for the synthesis of 5-Amino-3,4-dihydroquinolin-2(1H)-one by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is often characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction. For example, the crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was determined to crystallize in the triclinic space group with specific unit cell parameters, and the dihydropyridine and cyclohexene rings were found to adopt sofa conformations . This level of detail provides a basis for understanding the three-dimensional conformation of 5-Amino-3,4-dihydroquinolin-2(1H)-one and its potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of quinolinone derivatives can lead to a variety of transformations. For instance, the Truce-Smiles rearrangement was used to synthesize 5-amino-1,2-dihydrofuro[2,3-c]isoquinoline, and acid treatment of the product led to unexpected ring-opened spiro ring compounds . This indicates that quinolinone derivatives like 5-Amino-3,4-dihydroquinolin-2(1H)-one may undergo similar rearrangements or ring-opening reactions under certain conditions, which could be useful for generating novel compounds.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 5-Amino-3,4-dihydroquinolin-2(1H)-one, they do provide insights into the properties of closely related compounds. For example, the antiallergic activity of quinolin-2(1H)-one analogs suggests that 5-Amino-3,4-dihydroquinolin-2(1H)-one may also exhibit biological activities worth exploring . Additionally, the detailed crystallographic data can inform predictions about the compound's solubility, stability, and reactivity .
Scientific Research Applications
Anticancer and Antimicrobial Properties : A series of dyes derived from 2,4-dihydroxyquinoline, synthesized using 5-Amino-3,4-dihydroquinolin-2(1H)-one, exhibited promising DNA protection, antimicrobial, and anticancer activities. Compounds from this series demonstrated effectiveness against Gram-positive bacteria and showed cytotoxicity against HeLa and PC3 cancer cell lines, suggesting potential for use as drugs or drug additives (Şener et al., 2018).
Pharmaceutical Synthesis : The compound is important in the synthesis of various pharmaceuticals. An efficient tandem reaction combining radical and ionic processes has been developed, offering a practical strategy for synthesizing substituted 3,4-dihydroquinolin-2-ones from simple precursors (Zhou, Zhang, & Jiao, 2009).
Redox-Triggered Synthesis : A redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy has been developed for the switchable synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives. This innovative method has significant synthetic utility, demonstrated by the concise synthesis of a CYP11B2 inhibitor (Yang et al., 2020).
Anticonvulsant Activity : Certain derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit notable anticonvulsant activity and a strong binding affinity to GABAA receptors. These compounds, particularly 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, have shown superior effectiveness compared to traditional anticonvulsants like carbamazepine (Wang et al., 2020).
Enantioselective Synthesis : Enantiomerically pure benzothiazines, used as templates, enable the synthesis of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones. This method has pharmacological significance, particularly in the area of chiral drug development (Harmata & Hong, 2007).
Hydrolysis Studies : Investigations into the hydrolysis of the nitrile moiety in related compounds like 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile have provided insights into reaction mechanisms and structural characteristics, useful in further synthetic applications (Basafa et al., 2021).
Anti-Schizophrenia Activity : The integration of D2 receptor affinity and aromatic heterocyclic structures in 3,4-dihydroquinolin-2(1H)-one derivatives has led to the synthesis of compounds with significant anti-schizophrenia activity, offering potential new treatments in psychiatric medicine (Jian-qi, 2011).
Antidepressant Potential : Some derivatives, like 2-Amino-6-chloro-3,4-dihydroquinazoline, have shown antidepressant-like actions, indicating their potential use in developing new antidepressants (Dukat et al., 2013).
properties
IUPAC Name |
5-amino-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMSLUJYYOUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467697 | |
Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
58130-38-4 | |
Record name | 5-AMINO-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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